![molecular formula C11H9ClN4O2 B2703942 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid CAS No. 18160-09-3](/img/structure/B2703942.png)

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

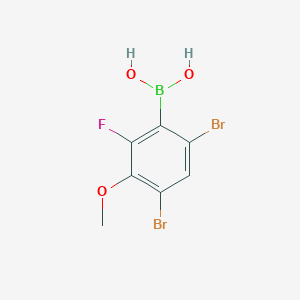

“2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid” is a chemical compound with the molecular formula C11H8ClN3O2 . It has an average mass of 249.653 Da and a monoisotopic mass of 249.030502 Da .

Molecular Structure Analysis

The molecular structure of “2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid” consists of a benzene ring attached to a carboxylic acid group (COOH), and a pyrimidine ring substituted with an amino group and a chlorine atom .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 493.9±25.0 °C at 760 mmHg, and a flash point of 252.5±23.2 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 75 Å2 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

- A study by Maddila et al. (2016) synthesized derivatives related to this compound and found them to exhibit significant antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Maddila et al., 2016).

Synthesis of Substituted Benzoic Acids

- Hordiyenko et al. (2020) developed a new approach for synthesizing 2-(pyrimidin-2-yl)benzoic acids, which can be useful in the production of various pharmaceuticals and chemicals (Hordiyenko et al., 2020).

Synthesis of Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines

- Quiroga et al. (2007) described a novel synthesis method for a series of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, which could have applications in chemical synthesis and drug development (Quiroga et al., 2007).

Development of Novel Fluorescence Probes

- Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect reactive oxygen species, demonstrating the potential of this compound in biological and chemical research (Setsukinai et al., 2003).

Synthesis of Diarylpyrimidine HIV-1 Reverse Transcriptase Inhibitors

- Ju Xiu-lia (2015) synthesized an important intermediate used in the production of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

Synthesis of New Coumarin Derivatives

- Al-Haiza et al. (2003) explored the synthesis of new coumarin derivatives for antimicrobial activity, demonstrating the compound's relevance in medicinal chemistry (Al-Haiza et al., 2003).

Antiparasitic Properties

- Delmas et al. (2002) investigated the antiparasitic properties of related compounds against species like Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).

Synthesis of Ring-Annulated Thiazolo[3,2-a]pyrimidinones

- Janardhan et al. (2014) presented a synthetic route for thiazolo[3,2-a]pyrimidinone products using related compounds, which are important in pharmaceutical research (Janardhan et al., 2014).

Eigenschaften

IUPAC Name |

2-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2/c12-8-5-9(16-11(13)15-8)14-7-4-2-1-3-6(7)10(17)18/h1-5H,(H,17,18)(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPPJIKVWLMDRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)

![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)

![8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2703875.png)

![Methyl (E)-4-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703876.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2703877.png)

![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2703879.png)